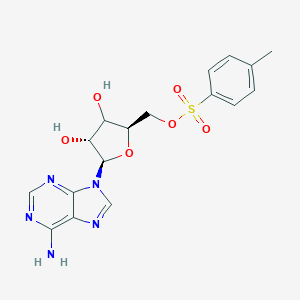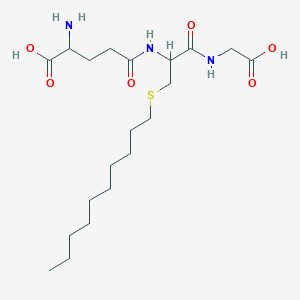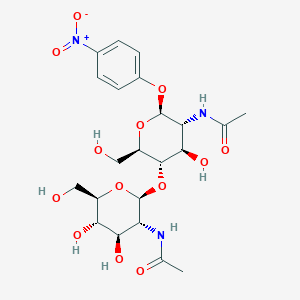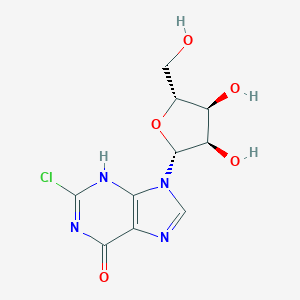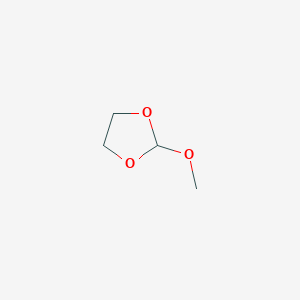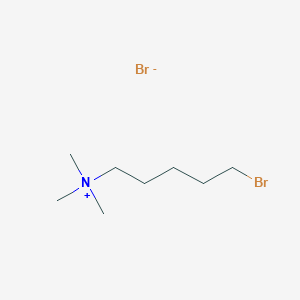
(5-Bromopentyl)trimethylammonium bromide
Overview
Description
(5-Bromopentyl)trimethylammonium bromide is a quaternary ammonium compound with the molecular formula C8H19Br2N. It is commonly used in organic synthesis and chemical research due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(5-Bromopentyl)trimethylammonium bromide can be synthesized through the reaction of trimethylamine with 1,5-dibromopentane. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(5-Bromopentyl)trimethylammonium bromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution and elimination reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide.
Elimination reactions: Strong bases like sodium hydroxide or potassium tert-butoxide are used, often in an alcoholic solvent.
Oxidation and reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed
Nucleophilic substitution: Products include alcohols, nitriles, and thiols.
Elimination reactions: Alkenes are the primary products.
Oxidation and reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
(5-Bromopentyl)trimethylammonium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and other functionalized compounds.
Biology: The compound is used in the study of ion channels and membrane transport due to its ability to interact with biological membranes.
Industry: The compound is used in the production of surfactants, disinfectants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Bromopentyl)trimethylammonium bromide involves its interaction with biological membranes and ion channels. The quaternary ammonium group allows the compound to bind to negatively charged sites on cell membranes, affecting membrane permeability and ion transport. This interaction can modulate the activity of ion channels and transporters, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Bromoethyl)trimethylammonium bromide
- (3-Bromopropyl)trimethylammonium bromide
- (4-Bromobutyl)trimethylammonium bromide
Uniqueness
(5-Bromopentyl)trimethylammonium bromide is unique due to its longer carbon chain, which can influence its reactivity and interaction with biological membranes. The length of the carbon chain affects the compound’s hydrophobicity and ability to penetrate lipid bilayers, making it distinct from its shorter-chain analogs .
Properties
IUPAC Name |
5-bromopentyl(trimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19BrN.BrH/c1-10(2,3)8-6-4-5-7-9;/h4-8H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIHNRASRNQTDE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCBr.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455176 | |
| Record name | (5-Bromopentyl)trimethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15008-33-0 | |
| Record name | (5-Bromopentyl)trimethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-Bromopentyl)trimethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (5-Bromopentyl)trimethylammonium bromide in the context of the research on anion exchange membranes?
A1: While the provided abstract does not specifically mention this compound, it highlights the importance of long side-chain quaternary ammonium-functionalized poly(arylene piperidinium)s for creating effective AEMs. Compounds like this compound could potentially serve as valuable precursors or building blocks in the synthesis of such polymers. Its structure, containing a reactive bromide group and a quaternary ammonium cation, suggests its potential use in polymerization reactions and for introducing the desired ion-conducting properties into the AEM material.
Q2: How might the structure of this compound influence the performance of an anion exchange membrane in a vanadium redox flow battery?
A2: The performance of an AEM in a VRFB is significantly impacted by its ionic conductivity and permeability to vanadium ions. The length of the alkyl chain in this compound, if incorporated into the AEM structure, could influence the membrane's morphology and subsequently its conductivity and selectivity. A longer alkyl chain might enhance the membrane's hydrophobicity, potentially hindering vanadium ion transport. Conversely, a shorter chain might compromise the membrane's mechanical robustness. Further research is needed to fully understand the specific impact of this compound and its derivatives on AEM properties and VRFB performance.
Q3: Considering the research focus on vanadium redox flow batteries, what future research directions involving this compound or similar compounds could be explored?
A3: Future research could investigate:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one](/img/structure/B17554.png)

![Dimethyl 2-[[bis(methylsulfanyl)methylideneamino]methyl]butanedioate](/img/structure/B17557.png)
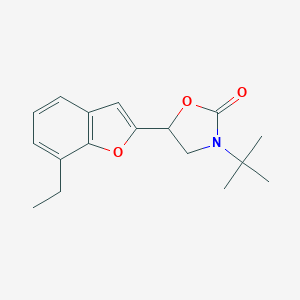

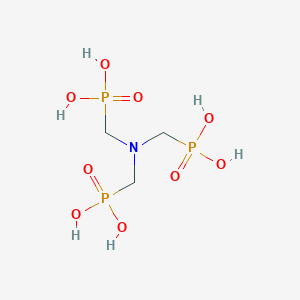
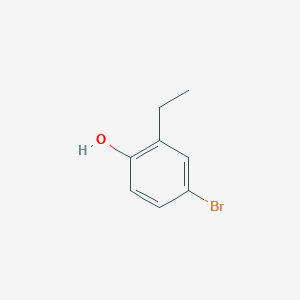
![N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine](/img/structure/B17568.png)
